KIF20A is classified under the kinesin family of proteins, specifically as a motor protein that utilizes adenosine triphosphate hydrolysis to generate mechanical forces necessary for movement along microtubules. This protein is encoded by the KIF20A gene located on chromosome 8p21.2 and is expressed in various tissues, with elevated levels often observed in malignant cells .
The synthesis of Kinesin-like protein KIF20A involves several key techniques:
Kinesin-like protein KIF20A possesses a conserved motor domain that binds to microtubules, essential for its function in cellular transport. The structure includes:
The three-dimensional structure can be analyzed using X-ray crystallography or cryo-electron microscopy techniques, providing insights into its functional mechanisms .
Kinesin-like protein KIF20A participates in several biochemical reactions:
The mechanism of action for Kinesin-like protein KIF20A involves several steps:
Kinesin-like protein KIF20A has significant implications in scientific research:
Kinesin family member 20A (KIF20A), also termed mitotic kinesin-like protein 2 (MKLP2), is a microtubule-dependent motor protein essential for cell division and intracellular transport. Structurally, KIF20A comprises three functional domains: an N-terminal motor domain (amino acids 56–505) with a uniquely open nucleotide-binding site (NBS) that facilitates ATP hydrolysis and microtubule engagement; a central helical dimerization domain (aa 519–821) mediating interactions with binding partners like Rab6 GTPase; and a C-terminal tail domain (aa 821–890) responsible for cargo recognition and vesicle transport [1] [8]. This configuration enables KIF20A to generate mechanical forces for directional movement along microtubules, positioning it as a critical coordinator of mitotic events.
KIF20A’s functional repertoire spans multiple phases of mitosis:
Table 1: Structural and Functional Domains of KIF20A
Domain | Amino Acid Residues | Key Features | Primary Functions |
---|---|---|---|
N-terminal motor | 56–505 | Open nucleotide-binding site (NBS); Extended L6 loop insertion (Gly192-Asp295) | ATP hydrolysis; Microtubule binding and plus-end-directed motility |
Central helical | 519–821 | Coiled-coil structure | Dimerization; Binding to Rab6 and myosin II |
C-terminal tail | 821–890 | Cargo-binding motifs | Vesicle transport; Midbody localization during cytokinesis |
Dysregulation of KIF20A disrupts mitotic fidelity. Loss-of-function studies demonstrate that KIF20A depletion or inhibition induces G2/M cell cycle arrest, aberrant chromosome segregation, and apoptosis. For example, siRNA-mediated knockdown in ovarian clear-cell carcinoma (CCC) cells increased the apoptotic fraction by >40% and elevated cells in G2/M phase by 2.5-fold compared to controls [2]. Similarly, small-molecule inhibitors (e.g., paprotrain) trigger aneuploidy and mitotic catastrophe, confirming KIF20A’s non-redundant role in preserving genomic stability [3].
KIF20A is aberrantly overexpressed across diverse malignancies due to transcriptional activation by oncogenic drivers. Key mechanisms include:
Clinically, KIF20A overexpression correlates with aggressive disease and poor prognosis:
Table 2: Clinical Correlations of KIF20A in Solid Tumors
Cancer Type | Overexpression Frequency | Prognostic Association | Key Clinical Parameters Affected |
---|---|---|---|
Breast cancer | 75.9% (195/257 samples) | Reduced OS; Independent risk factor (p<0.001) | HER2+/TNBC subtypes; High Ki67 index |
Ovarian CCC | 41.9% (18/43 samples) | Shorter PFS (HR=5.488) and OS (HR=2.835) | Platinum resistance; Early recurrence |
Hepatocellular carcinoma | 80% (TCGA cohort) | Reduced OS (p=0.004); Metastasis link | Immune evasion; c-Myc stabilization |
Bladder cancer | >70% (tissue analysis) | Advanced stage (p=0.002); Lymph node metastasis | Proliferation index (Ki67) |
Therapeutic inhibition of KIF20A also modulates immune responses. In HCC, KIF20A knockout enhances c-Myc ubiquitination and degradation by the E3 ligase FBXW7, downregulating mismatch repair (MMR) proteins (MSH2/MLH1). This elevates tumor mutational burden and neoantigen load, potentiating anti-PD-1 immunotherapy [5]. Consequently, KIF20A-low tumors may exhibit improved responsiveness to immune checkpoint blockade.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8